N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
The compound N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide features a benzenesulfonamide core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 2- and 5-positions, respectively. The sulfonamide nitrogen is linked to a branched ethyl chain bearing indoline (a saturated indole derivative) and thiophene moieties. The indoline and thiophene groups may enhance binding to biological targets, such as kinases or GPCRs, while the methoxy and methyl substituents could influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-16-9-10-20(27-2)22(14-16)29(25,26)23-15-19(21-8-5-13-28-21)24-12-11-17-6-3-4-7-18(17)24/h3-10,13-14,19,23H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSKEWYMXFTMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Indoline moiety : Known for its diverse biological activities, including anticancer and anti-inflammatory effects.
- Thiophene ring : Often associated with enhanced pharmacological properties.
- Methoxy and sulfonamide groups : These functional groups contribute to the compound's solubility and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of indoline and thiophene exhibit significant inhibitory effects on various cancer cell lines. A notable study reported that a related compound demonstrated IC50 values in the nanomolar range against several cancer types, including non-small cell lung cancer (NSCLC) and melanoma .
| Cell Line | IC50 (nM) |
|---|---|
| H1975 (NSCLC) | 5.3 |
| WM3629 (Melanoma) | 38.6 |
| KG1 | 25.3 |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes implicated in cancer progression. For example, it has shown promising results as an inhibitor of fibroblast growth factor receptors (FGFR), with IC50 values indicating potent enzymatic inhibition .
3. Antinociceptive Activity
Another area of interest is the antinociceptive activity of related compounds containing thiophene moieties. Studies have shown that these compounds can effectively reduce pain responses in animal models, suggesting potential applications in pain management .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, contributing to its anticancer effects.
- Modulation of Signaling Pathways : By interacting with various signaling pathways, the compound could alter cellular responses to growth factors and cytokines.
Study 1: In Vitro Evaluation
In a controlled study, this compound was tested against a panel of cancer cell lines. The results indicated significant antiproliferative effects, particularly against EGFR-mutant NSCLC cells, which are often resistant to standard therapies .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to identify key structural features that enhance biological activity. It was determined that modifications to the methoxy group significantly influenced the compound's potency against FGFRs, highlighting the importance of molecular design in drug development .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| Target Compound | 3.2 | 0.15 | Moderate (CYP3A4) |
| Triazine-Imidazolidine Hybrids | 2.8 | 0.30 | High |
| Quinolone-Thiophene Derivatives | 4.1 | 0.05 | Low (CYP2D6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
